4-フルオロ-6-メトキシピリミジン

説明

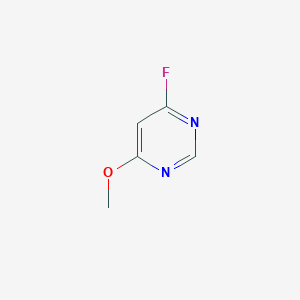

4-Fluoro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-6-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌治療

4-フルオロ-6-メトキシピリミジン: は、癌治療の可能性について研究されているフッ素化ピリミジンです。 5-フルオロウラシル (5-FU) などのフッ素化ピリミジンは、さまざまな癌の治療に広く使用されています 。 ピリミジン環にフッ素原子を導入すると、急速に増殖する癌細胞のDNA合成に不可欠なチミジル酸合成酵素などの酵素を阻害できます .

個別化医療

この化合物は、精密腫瘍学で使用する可能性があるため、個別化医療における役割が重要です。 核酸の構造を修飾することにより、4-フルオロ-6-メトキシピリミジンの誘導体は特定の癌細胞の種類を標的にするように調整でき、より効果的で毒性の低い治療選択肢につながります .

抗菌および抗真菌用途

フッ素置換を含むピリミジン誘導体は、抗菌および抗真菌特性を示しています。 これらの化合物は、病原体のDNAおよびRNA合成を阻害するように設計することができ、新しい抗菌剤の開発のための経路を提供します .

循環器研究

循環器研究では、フッ素化ピリミジンは降圧剤としての可能性を探求しています。 これらは、血圧調節に重要なカルシウムチャネル拮抗作用を含むさまざまな生物学的経路に影響を与える可能性があります .

神経保護

フッ素化ピリミジンの神経保護効果に対する関心が高まっています。 これらの化合物は、神経細胞を損傷や死から保護する可能性があり、特にアルツハイマー病やパーキンソン病などの病気で関連しています .

農業化学

農業化学の分野では、4-フルオロ-6-メトキシピリミジンを含むフッ素化ピリミジンは、除草活性について調査されています。 これらは、作物に影響を与えることなく、雑草の成長を特異的に標的とし、阻害する化合物を合成するために使用できます .

生物活性

4-Fluoro-6-methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Fluoro-6-methoxypyrimidine is characterized by a pyrimidine ring with a fluorine atom at the 4-position and a methoxy group at the 6-position. Its molecular formula is . The presence of the electron-withdrawing fluorine enhances its reactivity, making it an interesting candidate for various biological applications.

The biological activity of 4-fluoro-6-methoxypyrimidine primarily involves its interaction with specific molecular targets, including:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly protein kinases, which are crucial in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains .

Biological Activities

The compound has been studied for several biological activities:

- Anticancer Properties : It has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells .

- Antimicrobial Effects : 4-Fluoro-6-methoxypyrimidine has been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity : Preliminary studies suggest it may have antiviral effects, particularly against influenza viruses, although more research is needed to confirm these findings .

Case Studies and Research Findings

Several studies have documented the biological activity of 4-fluoro-6-methoxypyrimidine:

- Anticancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with 4-fluoro-6-methoxypyrimidine resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Research : In vitro tests revealed that the compound effectively inhibited bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

- Toxicity Assessment : A subacute toxicity study in mice indicated that the compound has a favorable safety profile, with no significant adverse effects observed at doses up to 40 mg/kg .

Comparative Analysis

To better understand the efficacy of 4-fluoro-6-methoxypyrimidine, it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-Fluoro-6-methoxypyrimidine | High | Moderate | Effective against multiple cancers |

| 4-Fluoro-2-methylpyrimidine | Moderate | Low | Less potent than 4-fluoro-6-methoxy |

| 4-Chloro-6-methylpyrimidine | Low | Moderate | Different halogen affects activity |

特性

IUPAC Name |

4-fluoro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUHMFGXGFDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。